ethyl (1S,2S)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate
Overview
Description
Ethyl (1S,2S)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate is a synthetic organic compound It belongs to the class of cyclopropane carboxylates, which are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,2S)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the Ethoxy and Fluoro Groups: These functional groups can be introduced via nucleophilic substitution reactions or through the use of specific reagents like ethyl iodide and fluorinating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale of production, batch reactors or continuous flow systems can be used.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency and yield of the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2S)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the fluoro group to a hydrogen atom.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the ethoxy or fluoro groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the production of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl (1S,2S)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular signaling processes.
Pathways: The compound can influence various molecular pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1S,2S)-rel-2-(4-methoxy-3-fluorophenyl)cyclopropane-1-carboxylate
- Ethyl (1S,2S)-rel-2-(4-ethoxy-3-chlorophenyl)cyclopropane-1-carboxylate
Uniqueness
Ethyl (1S,2S)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties. The presence of the ethoxy and fluoro groups, along with the cyclopropane ring, makes it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl (1S,2S)-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO3/c1-3-17-13-6-5-9(7-12(13)15)10-8-11(10)14(16)18-4-2/h5-7,10-11H,3-4,8H2,1-2H3/t10-,11+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGWDSJVEJEZQQ-MNOVXSKESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC2C(=O)OCC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)[C@H]2C[C@@H]2C(=O)OCC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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